4-Benzyl-1-(5-bromo-2-methoxybenzenesulfonyl)piperidine
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Overview
Description
4-Benzyl-1-(5-bromo-2-methoxybenzenesulfonyl)piperidine is a complex organic compound with the molecular formula C19H22BrNO3S This compound is characterized by a piperidine ring substituted with a benzyl group and a sulfonyl group attached to a 5-bromo-2-methoxyphenyl moiety
Preparation Methods
The synthesis of 4-Benzyl-1-(5-bromo-2-methoxybenzenesulfonyl)piperidine typically involves multiple steps, including the formation of the piperidine ring and subsequent functionalization. One common method involves the cyclization of 1,2-diamine derivatives with sulfonium salts . The reaction conditions often require the use of strong bases such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) and protective groups to ensure selective reactions. Industrial production methods may involve large-scale cyclization reactions and purification processes to achieve high yields and purity.
Chemical Reactions Analysis
4-Benzyl-1-(5-bromo-2-methoxybenzenesulfonyl)piperidine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom in the phenyl ring can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation to form sulfoxides or sulfones, and reduction reactions to modify the sulfonyl group.
Coupling Reactions: It can participate in Suzuki–Miyaura coupling reactions to form carbon-carbon bonds.
Common reagents used in these reactions include palladium catalysts for coupling reactions, oxidizing agents like hydrogen peroxide for oxidation, and reducing agents such as lithium aluminum hydride for reduction. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
4-Benzyl-1-(5-bromo-2-methoxybenzenesulfonyl)piperidine has several scientific research applications:
Biology: The compound’s structural features make it a candidate for studying interactions with biological macromolecules.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-Benzyl-1-(5-bromo-2-methoxybenzenesulfonyl)piperidine involves its interaction with molecular targets through its functional groups. The sulfonyl group can form strong interactions with nucleophilic sites, while the piperidine ring can interact with various receptors or enzymes. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar compounds to 4-Benzyl-1-(5-bromo-2-methoxybenzenesulfonyl)piperidine include:
- 4-Benzyl-1-[(3-bromo-4-methoxyphenyl)sulfonyl]piperidine
- 1-[(5-bromo-2-methoxyphenyl)sulfonyl]piperidine
These compounds share structural similarities but differ in the position of substituents on the phenyl ring or the presence of additional functional groups
Properties
IUPAC Name |
4-benzyl-1-(5-bromo-2-methoxyphenyl)sulfonylpiperidine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22BrNO3S/c1-24-18-8-7-17(20)14-19(18)25(22,23)21-11-9-16(10-12-21)13-15-5-3-2-4-6-15/h2-8,14,16H,9-13H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IHDLXYRCAPBYEA-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Br)S(=O)(=O)N2CCC(CC2)CC3=CC=CC=C3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22BrNO3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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